2,4-Diaminophenol-Sulfat

Übersicht

Beschreibung

2,4-Diaminophenol Sulfate is a chemical compound with the molecular formula C6H10N2O5S and a molecular weight of 222.22 g/mol . It is commonly used in the manufacture of dyes and hair coloring products due to its excellent dyeing properties . This compound appears as a white crystalline powder that is insoluble in water but soluble in ethanol and ether .

Wissenschaftliche Forschungsanwendungen

2,4-Diaminophenol Sulfate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: It is used in biochemical assays and as a staining agent in microscopy.

Industry: It is used in the production of polymers and resins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

2,4-Diaminophenol Sulfate can be synthesized through the reduction of p-nitrophenol. The process involves the hydrogenation of p-nitrophenol to produce 2,4-diaminophenol, which is then reacted with sulfuric acid to form 2,4-Diaminophenol Sulfate .

Industrial Production Methods:

In industrial settings, the hydrogenation reaction is typically carried out using a hydrogenation catalyst under controlled temperature and pressure conditions. The resulting 2,4-diaminophenol is then treated with sulfuric acid to obtain the sulfate salt .

Analyse Chemischer Reaktionen

Types of Reactions:

2,4-Diaminophenol Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form aminophenol derivatives.

Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of a catalyst is commonly used for reduction reactions.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminophenol derivatives.

Substitution: Various substituted phenol derivatives.

Wirkmechanismus

The mechanism of action of 2,4-Diaminophenol Sulfate involves its interaction with various molecular targets and pathways. In hair dye formulations, it acts as a precursor that undergoes oxidation to form colored compounds. The oxidation process is typically catalyzed by hydrogen peroxide, leading to the formation of colored quinone derivatives that impart color to the hair .

Vergleich Mit ähnlichen Verbindungen

2,4-Diaminophenoxyethanol Sulfate: Used in hair dye formulations with similar dyeing properties.

2,4-Diaminophenol Dihydrochloride: Another derivative used in similar applications.

Uniqueness:

2,4-Diaminophenol Sulfate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it versatile for use in different applications. Its solubility properties and reactivity with sulfuric acid also distinguish it from other similar compounds .

Biologische Aktivität

2,4-Diaminophenol sulfate (CAS No. 17922877) is a compound used primarily in hair dyes and other cosmetic applications due to its ability to act as an oxidative dye intermediate. Understanding its biological activity is crucial for assessing potential health risks associated with its use. This article reviews the biological effects of 2,4-diaminophenol sulfate, focusing on its mutagenic properties, carcinogenic potential, and toxicological effects observed in various studies.

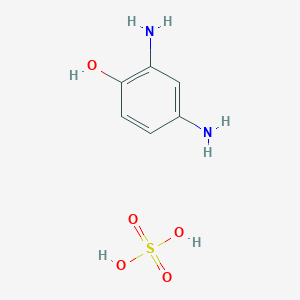

Chemical Structure and Properties

2,4-Diaminophenol sulfate is characterized by the following chemical structure:

- Molecular Formula : C6H10N2O5S

- Molecular Weight : 194.22 g/mol

This compound is often used in formulations for oxidative hair dyes, where it undergoes oxidation to form colored products.

Mutagenicity and Genotoxicity

Research indicates that 2,4-diaminophenol sulfate exhibits mutagenic properties. Key findings include:

- DNA Damage : Studies have shown that 2,4-diaminophenol can induce DNA double-strand breaks in primary rat hepatocytes and other cell types. The Comet assay revealed DNA damage in liver and brain cells of mice but not in other tissues such as the kidney or lung .

- Mutagenic Effects : It has been demonstrated that 2,4-diaminophenol sulfate causes frameshift mutations in Salmonella typhimurium when exposed to metabolic activation systems from rodent liver microsomes . Additionally, it has been implicated in producing sister chromatid exchanges in mouse bone marrow cells .

Carcinogenic Potential

The carcinogenic potential of 2,4-diaminophenol sulfate has been assessed through various animal studies:

- Tumor Induction : Oral administration of 2,4-diaminophenol sulfate has been linked to the development of thyroid tumors (both benign and malignant) in rats and mice. Specifically, it caused follicular-cell carcinomas and adenomas in both sexes of rats and increased incidences of benign tumors in female mice .

- Organ-Specific Tumors : Additional tumor types observed include skin cancers and tumors of the Zymbal gland in rats .

Toxicological Studies

Toxicological assessments provide insights into the safety profile of 2,4-diaminophenol sulfate:

- Acute Toxicity : In studies involving oral administration to rats, significant adverse effects were noted at higher doses (1000 mg/kg), including hypoactivity, sedation, and mortality within a few days post-exposure .

- Chronic Effects : Long-term studies indicated increased kidney weights and lesions such as renal tubule necrosis at doses as low as 25 mg/kg. The incidence of renal tubule hyperplasia was also significantly elevated .

Summary of Findings

The following table summarizes key findings regarding the biological activity of 2,4-diaminophenol sulfate:

| Biological Activity | Findings |

|---|---|

| Mutagenicity | Induces DNA double-strand breaks; frameshift mutations in Salmonella |

| Carcinogenicity | Causes thyroid tumors; skin cancers; Zymbal gland tumors |

| Acute Toxicity | LD50 approximately 1000 mg/kg; symptoms include hypoactivity and mortality |

| Chronic Toxicity | Increased kidney weights; renal lesions at doses ≥25 mg/kg |

Case Studies

A notable case study examined the effects of 2,4-diaminophenol sulfate on Wistar rats over a chronic exposure period. The study reported significant increases in tumor incidence and various organ-specific pathologies linked to prolonged exposure to the compound. These findings align with earlier observations regarding its mutagenic potential.

Eigenschaften

IUPAC Name |

2,4-diaminophenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.H2O4S/c7-4-1-2-6(9)5(8)3-4;1-5(2,3)4/h1-3,9H,7-8H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMWKYDJCPSJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591610 | |

| Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-34-4 | |

| Record name | Phenol, 2,4-diamino-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74283-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--2,4-diaminophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diaminophenol Sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method was used to determine the concentration of 2,4-Diaminophenol Sulfate in hair dyes?

A1: The researchers used a technique called Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to determine the concentration of 2,4-Diaminophenol Sulfate in hair dye samples. [] This method is highly sensitive and allows for the simultaneous measurement of multiple components within a complex mixture like hair dye.

Q2: How effective was the UPLC-MS/MS method in quantifying 2,4-Diaminophenol Sulfate in hair dye samples?

A2: The study demonstrated that the UPLC-MS/MS method was quite effective for analyzing 2,4-Diaminophenol Sulfate in hair dyes. The method showed good linearity (R² > 0.99) and achieved a limit of detection (LOD) within the range of 0.26-4.6 mg/kg for the six analyzed components, including 2,4-Diaminophenol Sulfate. [] Additionally, the average recoveries for the analyzed compounds, including 2,4-Diaminophenol Sulfate, ranged from 83.0% to 92.2% with acceptable relative standard deviations (RSDs), indicating good accuracy and precision of the method. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.